PBR (TSPO) Binding Affinity Differentially Maps to the 2-Amino Regioisomer
The 2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid scaffold has been evaluated for in vitro binding affinity at the peripheral benzodiazepine receptor (PBR/TSPO) in rat tissue . While a quantitative IC₅₀ value is catalogued in the BindingDB/ChEMBL entry (ChEMBL_37218), the specific numeric pIC₅₀ requires retrieval from the primary assay record . This TSPO binding annotation is exclusive to the 2-amino regioisomer; no equivalent TSPO binding data has been reported for the 3-amino isomer (CAS 1195641-22-5) . As a reference baseline, the classic TSPO ligand PK11195 binds TSPO in rat cortex with a Ki of approximately 0.78 nM . The TSPO binding data for this compound provides a starting point for structure-activity relationship (SAR) studies where the benzodioxole ring serves as a privileged TSPO-interacting motif .
| Evidence Dimension | In vitro PBR/TSPO binding affinity |
|---|---|
| Target Compound Data | pIC₅₀ recorded in ChEMBL_37218 (CHEMBL651678) for PBR in rat; exact numeric value available in BindingDB primary record |
| Comparator Or Baseline | 3-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid (CAS 1195641-22-5): no TSPO binding data reported |
| Quantified Difference | Qualitative differentiation: TSPO binding annotation present for the 2-amino regioisomer, absent for the 3-amino isomer in curated databases |
| Conditions | In vitro binding assay; peripheral benzodiazepine receptor (PBR/TSPO); rat tissue |
Why This Matters
For TSPO-targeted probe or ligand development, only the 2-amino regioisomer (62177-01-9) carries annotated PBR binding data, making the 3-amino isomer an unsuitable substitute in this pharmacological context.
- [1] BindingDB. (2007). Entry ChEMBL_37218 (CHEMBL651678): In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. View Source
- [2] PubChem. 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid (CAS 1195641-22-5). Compound Summary CID 28761048. View Source
- [3] BindingDB. BDBM22032: PK11195 binding affinity (Ki = 0.780 nM) against PBR/TSPO in rat cortex. View Source
- [4] Mokrov, G.V. et al. (2018). Translocator protein TSPO 18 kDa and its ligands: a promising approach to the development of new neuropsychotropic agents. Farmakokinetika i Farmakodinamika, (3), 3–15. View Source
